molecular formula C10H20N2O B1425198 4-(Morpholin-4-yl)azepane CAS No. 858453-96-0

4-(Morpholin-4-yl)azepane

Cat. No. B1425198
M. Wt: 184.28 g/mol
InChI Key: GXTOUPLOWMLMMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied .


Molecular Structure Analysis

The molecular structure of “4-(Morpholin-4-yl)azepane” is represented by the linear formula C10H20N2O .


Chemical Reactions Analysis

In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur . Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .

Scientific Research Applications

    Antidiabetic Research

    • Summary of Application : Azepane and its functionalized derivatives, including 4-(Morpholin-4-yl)azepane, are important structural motifs present in a variety of natural products and bioactive molecules with a wide range of medicinal and pharmaceutical properties, including antidiabetic activities .

    Anticancer Research

    • Summary of Application : Azepane and its functionalized derivatives have shown a wide range of medicinal and pharmaceutical properties, including anticancer activities .

    Antiviral Research

    • Summary of Application : Azepane and its functionalized derivatives have shown a wide range of medicinal and pharmaceutical properties, including antiviral activities .

    Chemical Synthesis

    • Summary of Application : “4-(Morpholin-4-yl)azepane” is used as a building block in the synthesis of various complex molecules .

    Pharmaceutical Research

    • Summary of Application : “4-(Morpholin-4-yl)azepane” is used in the synthesis of pharmaceutical compounds .

    Antimicrobial Research

    • Summary of Application : Derivatives of “4-(Morpholin-4-yl)azepane” have shown antimicrobial activities .

    Material Science

    • Summary of Application : “4-(Morpholin-4-yl)azepane” could potentially be used in the development of new materials. While specific applications in material science are not detailed in the sources, the compound’s unique chemical structure could make it useful in the synthesis of complex materials .

    Environmental Science

    • Summary of Application : In a study, a U-Shape Microreactor was used for Continuous Flow Biocatalysis with Enzyme-Coated Magnetic Nanoparticles. The enantiomer selective acylation of 4-(morpholin-4-yl)butan-2-ol (±)-1, being the chiral alcohol constituent of the mucolytic drug Fedrilate, was carried out by CaLB-MNPs in the U-shape reactor .

    Biological Research

    • Summary of Application : “4-(Morpholin-4-yl)azepane” could potentially be used in biological research. While specific applications in biological research are not detailed in the sources, the compound’s unique chemical structure could make it useful in the study of biological systems .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(azepan-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-10(3-5-11-4-1)12-6-8-13-9-7-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTOUPLOWMLMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholin-4-yl)azepane

CAS RN

858453-96-0
Record name 4-(morpholin-4-yl)azepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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